molecular formula C14H22ClNO5S B12761396 ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol CAS No. 102582-97-8

((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol

Cat. No.: B12761396
CAS No.: 102582-97-8
M. Wt: 351.8 g/mol
InChI Key: MMXGDPZBRLJGSV-UHFFFAOYSA-N
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Description

((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is a complex organic compound that features a p-chlorophenyl group, a sulfonyl group, an acetic acid moiety, and a diethylaminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol typically involves multiple steps. One common method starts with the chlorination of phenylsulfonylacetic acid to introduce the p-chlorophenyl group. This is followed by the esterification of the carboxylic acid group with diethylaminoethanol under acidic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and distillation, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The p-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the diethylaminoethanol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetic acid: Lacks the p-chlorophenyl and diethylaminoethanol groups.

    Chlorophenylacetic acid: Lacks the sulfonyl and diethylaminoethanol groups.

    Sulfonylacetic acid diethylaminoethanol: Lacks the p-chlorophenyl group.

Uniqueness

((p-Chlorophenyl)sulfonyl)acetic acid diethylaminoethanol is unique due to the combination of its functional groups. The presence of the p-chlorophenyl group enhances its reactivity in substitution reactions, while the sulfonyl group provides electrophilic properties. The diethylaminoethanol moiety adds further versatility, allowing for interactions with a wide range of molecular targets.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

102582-97-8

Molecular Formula

C14H22ClNO5S

Molecular Weight

351.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonylacetic acid;2-(diethylamino)ethanol

InChI

InChI=1S/C8H7ClO4S.C6H15NO/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;1-3-7(4-2)5-6-8/h1-4H,5H2,(H,10,11);8H,3-6H2,1-2H3

InChI Key

MMXGDPZBRLJGSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO.C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl

Origin of Product

United States

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